

Structure and spectral data of 2'-Nitroacetophenone

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An In-depth Technical Guide to the Structure and Spectral Data of 2'-Nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitroacetophenone (CAS No. 577-59-3) is an important organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular architecture, featuring a ketone and a nitro group on an aromatic ring, provides a versatile platform for constructing more complex molecules, particularly heterocyclic compounds like quinolines and 2,1-benzisoxazoles. This guide provides a comprehensive overview of its structural and spectral properties, intended to serve as a key resource for professionals in research and development.

Chemical Structure and Properties

2'-Nitroacetophenone, with the IUPAC name 1-(2-nitrophenyl)ethanone, consists of an acetophenone scaffold with a nitro group substituted at the ortho (2') position of the phenyl ring.

General and Physical Properties

The compound is typically a yellow crystalline solid or liquid, depending on purity and ambient temperature.[1][2] It is insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, alcohol, and ether.[1] Key physical and chemical properties are summarized in Table 1.



Table 1: General and Physical Properties of 2'-Nitroacetophenone

Property	Value	Reference(s)
CAS Number	577-59-3	[3]
Molecular Formula	C ₈ H ₇ NO ₃	[3]
Molecular Weight	165.15 g/mol	[2]
Appearance	Colorless to light yellow solid or liquid	[2]
Melting Point	24-30 °C	[1][2]
Boiling Point	202 °C (lit.) / 159 °C at 16 mmHg	[1][4]
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate, ether	[1]
Refractive Index (n20/D)	1.55 (lit.)	[1]

Spectroscopic Data

The following sections detail the characteristic spectral data for **2'-Nitroacetophenone**, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum shows characteristic signals for the aromatic protons and the acetyl methyl protons. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons.

Table 2: ¹H NMR Spectral Data of **2'-Nitroacetophenone** (CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.07	Multiplet	Aromatic H (H-6')
~7.72	Multiplet	Aromatic H (H-3')
~7.61	Multiplet	Aromatic H (H-4')
~7.45	Multiplet	Aromatic H (H-5')
2.56	Singlet	-COCH₃

Note: Data sourced from

ChemicalBook.[5] Multiplicities

are described based on expected splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitro groups.

Table 3: 13C NMR Spectral Data of 2'-Nitroacetophenone (CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~198.0	C=O
~148.0	C-NO ₂ (C-2')
~138.0	C-C=O (C-1')
~134.0	Aromatic CH (C-4')
~131.0	Aromatic CH (C-6')
~129.0	Aromatic CH (C-5')
~124.0	Aromatic CH (C-3')
~29.0	-COCH₃

Note: Chemical shifts are estimated based on substituent effects and data for related compounds, as a definitive published spectrum was not available.

Infrared (IR) Spectroscopy

The IR spectrum prominently features strong absorption bands corresponding to the carbonyl and nitro functional groups.

Table 4: Key IR Absorption Bands for 2'-Nitroacetophenone



Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
~3100-3000	Medium	Aromatic C-H Stretch	[6]
~3000-2850	Medium	Aliphatic C-H Stretch (-CH₃)	[6]
~1715-1690	Strong	C=O Stretch (Aryl Ketone)	
~1600, ~1475	Medium-Weak	C=C Stretch (Aromatic Ring)	
1550-1475	Strong	N-O Asymmetric Stretch (Aromatic Nitro)	[6]
1360-1290	Strong	N-O Symmetric Stretch (Aromatic Nitro)	[6]
900-675	Strong	C-H Out-of-plane Bend (Ortho- disubstituted)	[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2'-Nitroacetophenone** shows a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 5: Mass Spectrometry Data for 2'-Nitroacetophenone



m/z	Proposed Fragment Ion	Formula
165	[M] ⁺ (Molecular Ion)	[C ₈ H ₇ NO ₃] ⁺
150	[M - CH₃]+ (Loss of methyl)	[C7H4NO3]+
123	[M - NO ₂] ⁺ (Loss of nitro group)	[C ₈ H ₇ O] ⁺
104	[C ₇ H ₄ O] ⁺	[C ₇ H ₄ O] ⁺
91	[C ₆ H ₄ N] ⁺	[C ₆ H ₄ N] ⁺
76	[C ₆ H ₄] ⁺ (Benzyne)	[C ₆ H ₄] ⁺
43	[CH₃CO] ⁺ (Acetyl cation)	[C ₂ H ₃ O] ⁺

Note: Fragmentation data sourced from ChemicalBook.

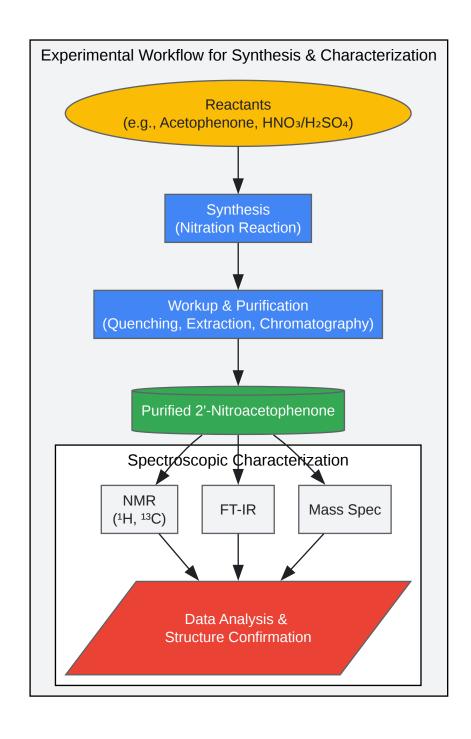
[2] Fragment assignments are based on common fragmentation pathways for aromatic nitro ketones.[1][8]

Logical and Experimental Visualizations

The following diagrams illustrate the relationship between the chemical structure and its spectral data, and a typical workflow for its synthesis and characterization.

Caption: Correlation of structural features of 2'-Nitroacetophenone to its spectral data.





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Caption: General experimental workflow for the synthesis and characterization.

Experimental Protocols Synthesis via Nitration of Acetophenone

This protocol describes a common laboratory-scale synthesis of **2'-Nitroacetophenone**.



Materials:

- Acetophenone
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- Dichloromethane (or other suitable extraction solvent)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
- Reaction: Cool the acetophenone in a separate reaction flask to 0 °C. Add the pre-cooled nitrating mixture dropwise to the acetophenone with vigorous stirring, ensuring the temperature does not exceed 5-10 °C.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring.
- Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).



- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified further by column chromatography on silica gel or by vacuum distillation to yield the final product.

General Protocol for Spectroscopic Analysis

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2'-Nitroacetophenone** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for both proton and carbon spectra are typically used.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
- Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- 3. Mass Spectrometry (MS):
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or by direct infusion.



• Data Acquisition: Acquire the mass spectrum using Electron Ionization (EI) at 70 eV to induce fragmentation. Record the mass-to-charge (m/z) ratios of the resulting ions.

Conclusion

This technical guide provides essential structural, physical, and spectral data for 2'Nitroacetophenone. The tabulated data, detailed protocols, and workflow diagrams offer a
practical and comprehensive resource for chemists and researchers. Accurate characterization
using the spectroscopic methods outlined is fundamental to ensuring the quality and identity of
this key intermediate in various synthetic applications.

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